molecular formula C14H15NO3 B6511930 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione CAS No. 950458-24-9

3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione

Cat. No. B6511930
CAS RN: 950458-24-9
M. Wt: 245.27 g/mol
InChI Key: YSHAANNFJQCIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione” is a derivative of cyclobutenedione, which is a class of compounds known as squaramides . Squaramides are a special class of carboxylic acid amines considered as vinylogous amides . They have attracted the attention of many scientists due to their unique properties as a result of the chemical structure: the rigid and aromatic character of the ring, and the probability to form four strong hydrogen bonds: two hydrogen-bond acceptors and two hydrogen-bond donors .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione is not fully understood, but it is believed to involve the formation of a cyclobutane ring. The formation of the cyclobutane ring is thought to involve the formation of a covalent bond between the two carbon atoms, which are then stabilized by the presence of the electron-withdrawing ethoxy group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it is believed to have a low toxicity and no known adverse effects. It is also believed to have no significant effect on the human body's metabolism or other biochemical processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione in laboratory experiments include its high solubility in various organic solvents, its low toxicity, and its versatility as a building block for a variety of heterocyclic compounds. The main limitation of using this compound in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione in scientific research. These include further exploration of its potential as a building block for the synthesis of heterocyclic compounds, further exploration of its potential as an intermediate in the synthesis of pharmaceuticals, and further exploration of its potential as a starting material in the synthesis of substituted cyclobutanes. Additionally, further research into its biochemical and physiological effects could lead to new applications in the medical and pharmaceutical fields.

Synthesis Methods

The synthesis of 3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione can be achieved through a two-step process. The first step involves the reaction of 4-methylphenylmagnesium bromide with ethyl chloroformate to form 4-methylphenylmethyl chloroformate. The second step involves the reaction of 4-methylphenylmethyl chloroformate with cyclobutanone to form the desired product.

Scientific Research Applications

3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione has been used in a wide variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of heterocyclic compounds. It has also been used as a starting material in the synthesis of a variety of substituted cyclobutanes. Additionally, it has been used as a building block for the synthesis of various pharmaceuticals and other organic compounds.

properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14-11(12(16)13(14)17)15-8-10-6-4-9(2)5-7-10/h4-7,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHAANNFJQCIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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